S-Dodecylisothiourea iodide
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Overview
Description
Dodecyl carbamimidothioate hydroiodide is a chemical compound with the molecular formula C_13H_28N_2S·HI It is a derivative of carbamimidothioate, featuring a dodecyl (twelve-carbon) chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dodecyl carbamimidothioate hydroiodide typically involves the reaction of dodecylamine with carbon disulfide to form dodecyl isothiocyanate. This intermediate is then reacted with hydroiodic acid to yield the final product. The reaction conditions generally include:
Temperature: Room temperature
Solvent: Dimethylformamide (DMF)
Catalyst: Triethylamine (Et_3N)
Industrial Production Methods: In an industrial setting, the production of dodecyl carbamimidothioate hydroiodide may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters is crucial for large-scale synthesis.
Types of Reactions:
Oxidation: Dodecyl carbamimidothioate hydroiodide can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H_2O_2) or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4).
Substitution: Various nucleophiles such as thiols, amines, or alcohols.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Dodecylamine.
Substitution: Corresponding substituted carbamimidothioates.
Scientific Research Applications
Dodecyl carbamimidothioate hydroiodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of dodecyl carbamimidothioate hydroiodide involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications.
Comparison with Similar Compounds
- Dodecyl isothiocyanate
- Dodecylamine
- Dodecyltrimethylammonium bromide
Comparison:
- Dodecyl isothiocyanate: Similar in structure but lacks the hydroiodide component, making it less effective in certain applications.
- Dodecylamine: A precursor in the synthesis of dodecyl carbamimidothioate hydroiodide, with different chemical properties and applications.
- Dodecyltrimethylammonium bromide: Another amphiphilic compound used in surfactants, but with a different functional group, leading to variations in its chemical behavior and applications.
Dodecyl carbamimidothioate hydroiodide stands out due to its unique combination of a long alkyl chain and a carbamimidothioate group, providing distinct chemical and biological properties.
Properties
CAS No. |
16914-91-3 |
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Molecular Formula |
C13H29IN2S |
Molecular Weight |
372.35 g/mol |
IUPAC Name |
dodecyl carbamimidothioate;hydroiodide |
InChI |
InChI=1S/C13H28N2S.HI/c1-2-3-4-5-6-7-8-9-10-11-12-16-13(14)15;/h2-12H2,1H3,(H3,14,15);1H |
InChI Key |
CLYDWXJZMRGGIY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSC(=N)N.I |
Origin of Product |
United States |
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